molecular formula C9H7BrN2O B6147333 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one CAS No. 98416-69-4

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B6147333
CAS No.: 98416-69-4
M. Wt: 239.1
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Description

6-Bromo-3-methyl-1,2-dihydroquinoxalin-2-one (CAS: 872018-40-1) is a brominated quinoxaline derivative with the molecular formula C₁₀H₈BrN₂O and a molecular weight of 238.08 g/mol . The quinoxaline core consists of a fused benzene-diazine ring system, with a bromine atom at the 6-position and a methyl group at the 3-position (Figure 1). This compound is part of a broader class of 1,2-dihydroquinoxalin-2-ones, which are studied for their structural versatility and applications in medicinal and agrochemical research .

Properties

CAS No.

98416-69-4

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Bromination of o-Phenylenediamine

The synthesis begins with the preparation of 4-bromo-2-nitroaniline as a key intermediate. Bromination of 2-nitroaniline using bromine or N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at the 6-position of the eventual quinoxalinone ring. Subsequent reduction of the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C) or Zn/H₂SO₄ yields 4-bromo-o-phenylenediamine.

Reaction Conditions:

  • Bromination : 2-Nitroaniline (1 equiv), Br₂ (1.1 equiv), glacial acetic acid, 60°C, 6 hours.

  • Reduction : 4-Bromo-2-nitroaniline, Zn dust (4 equiv), 50% H₂SO₄/EtOH (1:1 v/v), 90°C, 4 hours.

Cyclization with Methylglyoxal

The diamine intermediate undergoes cyclocondensation with methylglyoxal (40% aqueous solution) in refluxing ethanol to form the quinoxalinone ring. The methyl group at position 3 is introduced via the methylglyoxal moiety.

Optimization Insights:

  • Yield : 68–75% after recrystallization from ethanol.

  • Key Parameter : Stoichiometric excess of methylglyoxal (1.5 equiv) ensures complete cyclization.

Post-Cyclization Bromination of 3-Methyl-1,2-Dihydroquinoxalin-2-One

Direct Bromination Using N-Bromosuccinimide (NBS)

In this approach, preformed 3-methyl-1,2-dihydroquinoxalin-2-one is brominated at position 6 using NBS in the presence of a radical initiator (e.g., AIBN) in CCl₄.

Procedure:

  • 3-Methyl-1,2-dihydroquinoxalin-2-one (1 equiv), NBS (1.05 equiv), AIBN (0.1 equiv), CCl₄, reflux (80°C), 8 hours.

  • Yield : 62% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Electrophilic Bromination with Br₂/FeBr₃

Alternative bromination employs Br₂ in dichloromethane with FeBr₃ as a Lewis acid. The reaction proceeds at 0°C to minimize di-substitution.

Challenges:

  • Regioselectivity : FeBr³ directs bromination to the electron-rich 6-position but requires precise temperature control.

  • Yield : 55–60% due to competing decomposition.

One-Pot Synthesis from 2-(4-Bromo-2-Nitrophenyl)Propionic Acid

Reductive Cyclization

A scalable method involves reductive cyclization of 2-(4-bromo-2-nitrophenyl)propionic acid using Zn/H₂SO₄ in ethanol. The nitro group is reduced in situ, followed by intramolecular amidation to form the dihydroquinoxalinone ring.

Protocol:

  • 2-(4-Bromo-2-nitrophenyl)propionic acid (1 equiv), Zn dust (4 equiv), 50% H₂SO₄/EtOH (1:1 v/v), 90°C, 6 hours.

  • Yield : 93% after filtration and washing.

Industrial-Scale Production: Continuous Flow Synthesis

Microreactor Technology

Industrial production leverages continuous flow systems to enhance reproducibility and safety. Key steps include:

  • Bromination Module : 2-Nitroaniline and Br₂ are mixed in a Teflon-coated microreactor (residence time: 2 minutes).

  • Reduction Module : Hydrogenation over Pd/C catalyst (H₂ pressure: 5 bar).

  • Cyclization Module : Methylglyoxal introduced at 70°C with inline pH monitoring.

Advantages:

  • Throughput : 1 kg/hour with >95% purity.

  • Safety : Minimized handling of hazardous reagents (e.g., Br₂).

Comparative Analysis of Methods

Method Yield Complexity Scalability Cost Efficiency
Cyclocondensation68–75%ModerateHighModerate
Post-Cyclization Bromination55–62%HighLowHigh
One-Pot Reductive Cyclization93%LowModerateLow
Continuous Flow>95%HighVery HighHigh

Critical Reaction Parameters

Solvent Selection

  • Cyclocondensation : Ethanol or isopropanol preferred for solubility and ease of removal.

  • Bromination : CCl₄ or DCM for non-polar environments.

Temperature Control

  • Cyclization : Reflux conditions (70–80°C) optimal for ring closure.

  • Reduction : Elevated temperatures (90°C) accelerate Zn-mediated nitro reduction .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-3-methyl-1,2-dihydroquinoxalin-2-one derivatives .

Scientific Research Applications

6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one and its derivatives depends on the specific biological target. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific application and derivative used .

Comparison with Similar Compounds

Key Research Findings

Electronic and Steric Effects

  • Bromine vs. Methoxy: Bromine’s electron-withdrawing nature increases the electrophilicity of the quinoxaline ring, enhancing reactivity in cross-coupling reactions compared to methoxy-substituted analogs .

Crystallographic Insights

  • The crystal structure of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one reveals intermolecular C–H···O hydrogen bonds and π-stacking, which are less pronounced in the bromo-methyl analog due to reduced aromatic bulk .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-3-methyl-1,2-dihydroquinoxalin-2-one, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted o-phenylenediamines with α-keto esters or brominated intermediates. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysis : Use tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst for bromination steps .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be leveraged to confirm the structure of this compound?

Methodological Answer:

  • 1^1H NMR : Identify characteristic peaks:
    • Quinoxaline protons: δ 7.2–7.8 ppm (aromatic multiplet).
    • Methyl group (C-3): δ 2.5–2.7 ppm (singlet) .
  • 13^{13}C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and brominated carbon (C-6) at δ 115–120 ppm .
  • HRMS : Expect [M+H]+^+ at m/zm/z 253.0 (C9_9H7_7BrN2_2O+^+) with isotopic pattern confirming bromine .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT (direct methods) for space group determination and SHELXL for refinement .
  • Key Metrics :
    • Rint<0.05R_{\text{int}} < 0.05 for high-quality data.
    • Hydrogen bonding: Analyze O–H···N interactions (d = 1.8–2.2 Å) and π-stacking (3.3–3.6 Å interplanar distance) .

Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Functional Selection : B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis .
  • Key Outputs :
    • HOMO-LUMO Gap: Predicts electrophilic/nucleophilic sites (e.g., C-6 bromine as electron-deficient).
    • Molecular Electrostatic Potential (MEP): Maps charge distribution for reaction site prediction .
  • Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretch at 1680–1700 cm1^{-1}) .

Q. How can researchers resolve contradictions in biological activity data for quinoxaline derivatives?

Methodological Answer:

  • Assay Design : Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine at C-6 enhances DNA intercalation) with bioactivity .
  • Statistical Validation : Apply multivariate analysis (PCA or PLS) to distinguish noise from trends .

Q. What advanced techniques are recommended for analyzing π-stacking interactions in quinoxaline crystals?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C···Br, C···O) using CrystalExplorer .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess torsional angles and packing efficiency .
  • Theoretical Modeling : Compare experimental π-stacking distances (3.3–3.6 Å) with DFT-optimized dimer geometries .

Q. How can researchers mitigate challenges in regioselective bromination of quinoxaline derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO2_2) at adjacent positions to guide bromine to C-6 .
  • Reagent Selection : Use NBS (N-bromosuccinimide) in DMF for controlled radical bromination .
  • Monitoring : Track reaction progress via 1^1H NMR (disappearance of vinylic protons at δ 6.5–7.0 ppm) .

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